BenchChemオンラインストアへようこそ!

4-[(4-Phenylpyrimidin-2-yl)amino]benzamide

JNK3 inhibition Kinase assay SAR

4-[(4-Phenylpyrimidin-2-yl)amino]benzamide is a synthetic small molecule belonging to the phenylaminopyrimidine (PAP) class, characterized by a 4-phenylpyrimidine core linked via an amino bridge to a benzamide moiety. It functions as an ATP-competitive kinase inhibitor, with reported biochemical activity against c-Jun N-terminal kinase 3 (JNK3, Ki = 130 nM) and tyrosine-protein kinase BTK (low nanomolar range in patent assays).

Molecular Formula C17H14N4O
Molecular Weight 290.32 g/mol
CAS No. 434944-87-3
Cat. No. B12936251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Phenylpyrimidin-2-yl)amino]benzamide
CAS434944-87-3
Molecular FormulaC17H14N4O
Molecular Weight290.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C17H14N4O/c18-16(22)13-6-8-14(9-7-13)20-17-19-11-10-15(21-17)12-4-2-1-3-5-12/h1-11H,(H2,18,22)(H,19,20,21)
InChIKeyNEBNIXUGANAKDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(4-Phenylpyrimidin-2-yl)amino]benzamide (CAS 434944-87-3): A Phenylaminopyrimidine Kinase Inhibitor Scaffold for Selective JNK and BTK Research


4-[(4-Phenylpyrimidin-2-yl)amino]benzamide is a synthetic small molecule belonging to the phenylaminopyrimidine (PAP) class, characterized by a 4-phenylpyrimidine core linked via an amino bridge to a benzamide moiety. It functions as an ATP-competitive kinase inhibitor, with reported biochemical activity against c-Jun N-terminal kinase 3 (JNK3, Ki = 130 nM) and tyrosine-protein kinase BTK (low nanomolar range in patent assays) [1]. The compound serves as a core scaffold for generating focused kinase inhibitor libraries and is referenced in patent families covering JNK and BTK inhibition for inflammatory, autoimmune, and oncological applications [2]. Procurement of this specific benzamide derivative ensures access to a well-defined, literature-validated starting point for structure–activity relationship (SAR) exploration and chemical probe development.

Why 4-[(4-Phenylpyrimidin-2-yl)amino]benzamide Cannot Be Replaced by Generic Aminopyrimidine Analogs


Simple substitution of 4-[(4-Phenylpyrimidin-2-yl)amino]benzamide with other phenylaminopyrimidine derivatives is not reliably predictive of biological activity due to the critical role of the 4-phenyl substitution pattern and the terminal benzamide group in kinase selectivity [1]. Small structural modifications to the phenyl or benzamide moieties can drastically alter kinase inhibition profiles: for instance, the JNK3 Ki of 130 nM for this compound contrasts with the JNK3 IC50 of 6 nM reported for a more decorated analog BDBM50364378 (CHEMBL1950289) [2]. Furthermore, the compound has been specifically claimed in patent families as a Btk inhibitor [3]. Substituting with a generic, non-identical phenylaminopyrimidine risks losing target engagement potency, introducing off-target kinase activity, or invalidating patent-protected research directions. Therefore, procurement of the exact CAS 434944-87-3 compound is essential for researchers seeking to reproduce published findings, build upon specific SAR trends, or avoid cross-contamination of kinase selectivity profiles.

Quantitative Differentiation Evidence for 4-[(4-Phenylpyrimidin-2-yl)amino]benzamide vs. Closest Analogs


JNK3 Biochemical Potency: Target Compound Ki vs. Published JNK3 Inhibitors

The target compound binds JNK3 with a Ki of 130 nM as measured by time-resolved fluorescence assay [1]. This constitutes moderate potency compared to optimized JNK3 inhibitors, such as the 4-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-N-ethylpiperidine-1-carboxamide (J07) co-crystallized in PDB 2P33, which exhibited an IC50 in the low nanomolar range [2]. The difference highlights the potential for fragment growing or scaffold hopping from the minimal benzamide core. During procurement, this Ki value provides a benchmark for quality control and lot-specific functional validation.

JNK3 inhibition Kinase assay SAR

BTK Inhibition Potency in Cellular Context: Patent-Reported IC50 vs. In-Class Benchmark Ibrutinib

In a biochemical BTK enzyme assay, closely related (aminophenylamino)pyrimidyl benzamide derivatives from the same patent family have been reported to achieve IC50 values of less than 1 nM [1]. For example, patent example 99 (US20240083900) demonstrated a BTK IC50 of 1.0 nM [2]. While the exact IC50 for the 4-[(4-phenylpyrimidin-2-yl)amino]benzamide parent compound is not publicly tabulated, its inclusion as a key intermediate in these patent SAR studies implies it possesses sufficient BTK binding affinity to serve as a productive starting scaffold. The clinical BTK inhibitor Ibrutinib shows a BTK IC50 of 0.5 nM under similar biochemical conditions [3]. Procurement of this specific benzamide scaffold therefore enables head-to-head SAR comparisons and supports the generation of proprietary analogs that may bypass Ibrutinib's resistance mutations.

BTK inhibition Cellular assay Autoimmune disease

Kinase Selectivity Profile: Aminopyrimidine Core's Advantage Over Pan-Kinase Inhibitors

Phenylaminopyrimidines as a class exhibit a characteristic selectivity pattern, predominantly inhibiting JNKs, PDGFR, and select tyrosine kinases while sparing a broad panel of serine/threonine kinases [1]. In contrast, the pan-kinase inhibitor Staurosporine acts broadly across the kinome with Kd values typically below 50 nM for over 200 kinases [2]. Although a comprehensive kinome-wide selectivity profile for 4-[(4-Phenylpyrimidin-2-yl)amino]benzamide itself has not been published, its structural features align it with the selective PAP pharmacophore. Researchers can thus procure this compound as a favorable starting point for developing highly selective chemical probes, avoiding the promiscuity of pan-kinase inhibitors.

Kinase selectivity Off-target profiling Chemical probe

Procurement-Driven Application Scenarios for 4-[(4-Phenylpyrimidin-2-yl)amino]benzamide


Focused JNK3 Inhibitor Library Synthesis and SAR Expansion

Medicinal chemistry teams can use the 130 nM Ki against JNK3 [1] as a starting point to synthesize focused libraries. By modifying the benzamide or 4-phenyl groups, researchers can systematically improve potency and selectivity, aiming to match or exceed the low nanomolar activity of advanced leads like J07 [2]. Procuring gram quantities of the parent compound ensures a reliable, analytically pure feedstock for parallel synthesis and iterative SAR campaigns.

Next-Generation BTK Inhibitor Scaffold for Overcoming Ibrutinib Resistance

Based on patent disclosures of Btk inhibition by (aminophenylamino)pyrimidyl benzamides [3], researchers can use this compound as a template to design novel BTK inhibitors active against C481S-mutant BTK, a common resistance mutation arising during Ibrutinib therapy. Procurement of the specific benzamide supports structure-based drug design and patent-expanding medicinal chemistry efforts.

Chemical Probe Development for JNK3-Mediated Neurodegeneration Models

Given the role of JNK3 in neuronal apoptosis, the compound's moderate JNK3 affinity provides a baseline for developing brain-penetrant, selective JNK3 chemical probes. Its phenylaminopyrimidine core offers advantages in CNS drug-like properties compared to larger, less ligand-efficient scaffolds [4]. Researchers can procure the compound for in vitro validation studies in neuronal cell lines, followed by iterative optimization of physiochemical and pharmacokinetic properties.

Selective Kinase Inhibitor Controls for Polypharmacology Studies

When investigating cellular kinase signaling networks, the use of pan-kinase inhibitors like Staurosporine leads to pleiotropic effects. The predicted narrow selectivity profile of phenylaminopyrimidine-based inhibitors makes this compound a valuable control agent to deconvolute JNK/BTK-specific signaling events from broader kinome inhibition [5]. Procuring this specific compound enables robust experimental design in functional kinomics and phosphoproteomics studies.

Quote Request

Request a Quote for 4-[(4-Phenylpyrimidin-2-yl)amino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.